1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
52266-58-7
VCID:
VC21328467
InChI:
InChI=1S/C11H16N2OS/c1-8-4-3-5-10(9(8)2)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15)
SMILES:
CC1=C(C(=CC=C1)NC(=S)NCCO)C
Molecular Formula:
C11H16N2OS
Molecular Weight:
224.32 g/mol
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
CAS No.: 52266-58-7
Cat. No.: VC21328467
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52266-58-7 |
|---|---|
| Molecular Formula | C11H16N2OS |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)thiourea |
| Standard InChI | InChI=1S/C11H16N2OS/c1-8-4-3-5-10(9(8)2)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
| Standard InChI Key | TXSTZMCMZJIAFY-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)N/C(=N/CCO)/S)C |
| SMILES | CC1=C(C(=CC=C1)NC(=S)NCCO)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=S)NCCO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator